Cas no 933759-81-0 (2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid)

2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic acid is a versatile pyrrolidone derivative with applications in pharmaceutical and organic synthesis. Its structure features a methyl-substituted lactam ring coupled with an acetic acid moiety, offering reactive sites for further functionalization. This compound is particularly valued for its role as an intermediate in the synthesis of bioactive molecules, including nootropic agents and other neurologically active compounds. The presence of both carbonyl and carboxyl groups enhances its utility in condensation and cyclization reactions. High purity and consistent quality make it suitable for research and industrial-scale applications. Its stability under standard conditions ensures reliable performance in synthetic workflows.
2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid structure
933759-81-0 structure
Product name:2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid
CAS No:933759-81-0
MF:C7H11NO3
MW:157.167142152786
MDL:MFCD20660264
CID:1122037

2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-5-oxo-3-Pyrrolidineacetic acid
    • 1-Methyl-5-oxopyrrolidine-3-acetic Acid
    • 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid
    • SY237682
    • CID 69089198
    • MDL: MFCD20660264
    • Inchi: 1S/C7H11NO3/c1-8-4-5(2-6(8)9)3-7(10)11/h5H,2-4H2,1H3,(H,10,11)
    • InChI Key: GIFZQJHZLDAKOK-UHFFFAOYSA-N
    • SMILES: O=C1C([H])([H])C([H])(C([H])([H])C(=O)O[H])C([H])([H])N1C([H])([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Topological Polar Surface Area: 57.6

2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB533407-100 mg
1-Methyl-5-oxopyrrolidine-3-acetic acid, 95%; .
933759-81-0 95%
100MG
€362.00 2023-02-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6042-100MG
2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid
933759-81-0 97%
100MG
¥ 1,300.00 2023-04-12
Chemenu
CM386161-500mg
1-Methyl-5-oxopyrrolidine-3-acetic Acid
933759-81-0 95%+
500mg
$698 2024-07-19
eNovation Chemicals LLC
Y1232122-100mg
2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid
933759-81-0 97%
100mg
$200 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6042-5G
2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid
933759-81-0 97%
5g
¥ 15,556.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6042-250MG
2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid
933759-81-0 97%
250MG
¥ 2,079.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6042-10G
2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid
933759-81-0 97%
10g
¥ 25,938.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6042-500MG
2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid
933759-81-0 97%
500MG
¥ 3,458.00 2023-04-12
Chemenu
CM386161-1g
1-Methyl-5-oxopyrrolidine-3-acetic Acid
933759-81-0 95%+
1g
$1048 2024-07-19
A2B Chem LLC
AY07225-100mg
1-Methyl-5-oxopyrrolidine-3-acetic Acid
933759-81-0 95%
100mg
$173.00 2024-07-18

Additional information on 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid

Introduction to 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid (CAS No. 933759-81-0)

2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 933759-81-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and mechanistic insights into various biochemical pathways. The structural framework of 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid incorporates a pyrrolidine core, which is a privileged scaffold in drug discovery, known for its ability to interact with biological targets in a versatile manner.

The pyrrolidine ring in this molecule is particularly noteworthy, as it serves as a hinge region that can modulate the conformational flexibility of the compound. This feature is crucial for achieving high affinity and selectivity when interacting with biological macromolecules such as enzymes and receptors. The presence of a methyl group at the 1-position and an oxo group at the 5-position further enhances the molecular diversity, allowing for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. These structural attributes make 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes, obesity, and cancer. The acetic acid moiety at the terminal position of this compound suggests potential for interactions with carboxylate-binding sites on enzymes. This moiety can act as a pharmacophore, contributing to the compound's ability to modulate enzymatic activity. For instance, derivatives of acetic acid have been widely used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

One of the most compelling aspects of 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid is its potential role as a lead compound for drug discovery programs targeting neurological disorders. The pyrrolidine scaffold has been extensively studied for its interactions with neurotransmitter receptors and ion channels. Preliminary computational studies suggest that this compound may exhibit binding affinity to certain G protein-coupled receptors (GPCRs), which are critical targets for many central nervous system (CNS) drugs. Additionally, the 5-oxopyrrolidinyl group may serve as a key interaction point with amino acid residues in protein binding pockets, influencing the compound's binding mode and efficacy.

The synthesis of 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid presents an interesting challenge due to the complexity of the pyrrolidine core. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis have been employed to construct this framework efficiently. These synthetic strategies not only ensure high yields but also allow for modular diversification, enabling the rapid generation of libraries of related compounds for high-throughput screening.

Recent advances in crystallography have provided valuable insights into the binding modes of similar pyrrolidine derivatives. Structural determinations at atomic resolution have revealed how these compounds interact with their target proteins, offering a detailed understanding of key pharmacophoric elements. For example, studies on related pyrrolidine-based inhibitors have shown that optimal binding requires precise alignment of the methyl group, the pyrrolidine nitrogen, and the carboxylate group with specific residues in the enzyme active site or receptor binding pocket. This knowledge is instrumental in designing next-generation analogs of 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid with improved pharmacological profiles.

The pharmacokinetic properties of 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid are also under investigation to ensure its suitability for therapeutic applications. In vitro studies have begun to assess its metabolic stability, solubility, and permeability through biological membranes. These parameters are critical for determining whether the compound can reach its target site of action at effective concentrations after administration. Additionally, efforts are underway to evaluate its potential toxicity profiles through various in vitro assays designed to predict adverse effects in humans.

The potential therapeutic applications of 2-(1-methyl-5-oxopyrrolidin-3-yloxy acetic acid) are broad and span multiple disease areas. In oncology, for instance, there is growing evidence suggesting that pyrrolidine derivatives can modulate signaling pathways involved in tumor growth and progression. Preclinical studies have shown that certain analogs exhibit antiproliferative effects against various cancer cell lines by inhibiting key kinases or transcription factors. Similarly, in inflammatory diseases, these compounds may act as inhibitors of cyclooxygenases or lipoxygenases, thereby reducing inflammation and pain.

In conclusion, 2-(1-methyl -5 oxopy rro lidine -3 -yI ) aceticacid (CAS No . 933759 -81 -0 ) represents an exciting opportunity for further research and development . Its unique structural features , coupled with preliminary evidence o f biological activity , make it a valuable scaffold f or designing novel therapeutic agents . As our understanding o f its mechanistic details continues t o evolve , so too will our ability t o harness its potential f or treating human diseases . The next decade promises t o see significant advancements i n this field , driven by interdisciplinary collaborations between chemists , biologists , and clinicians . p >

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Amadis Chemical Company Limited
(CAS:933759-81-0)2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid
A1094763
Purity:99%/99%
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Price ($):669.0/707.0